7A-fluoro-2,3-dihydro-1H-inden-5(7aH)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7A-fluoro-2,3-dihydro-1H-inden-5(7aH)-one: is an organic compound that belongs to the class of indanones. Indanones are bicyclic compounds consisting of a benzene ring fused to a cyclopentanone ring. The presence of a fluorine atom at the 7a position makes this compound unique and potentially useful in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7A-fluoro-2,3-dihydro-1H-inden-5(7aH)-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indanone core structure.
Fluorination: The introduction of the fluorine atom at the 7a position is achieved through electrophilic fluorination. Common reagents for this step include Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Cyclization: The cyclization process forms the bicyclic indanone structure. This step often involves the use of strong acids or bases as catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Purification: Employing advanced purification methods such as chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
7A-fluoro-2,3-dihydro-1H-inden-5(7aH)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indanones with various functional groups.
Scientific Research Applications
7A-fluoro-2,3-dihydro-1H-inden-5(7aH)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7A-fluoro-2,3-dihydro-1H-inden-5(7aH)-one involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Indan-5(7aH)-one: Lacks the fluorine atom at the 7a position.
7a-Chloroindan-5(7aH)-one: Contains a chlorine atom instead of fluorine.
7a-Bromoindan-5(7aH)-one: Contains a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom at the 7a position in 7A-fluoro-2,3-dihydro-1H-inden-5(7aH)-one imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs.
Properties
CAS No. |
156332-26-2 |
---|---|
Molecular Formula |
C9H9FO |
Molecular Weight |
152.16 g/mol |
IUPAC Name |
7a-fluoro-2,3-dihydro-1H-inden-5-one |
InChI |
InChI=1S/C9H9FO/c10-9-4-1-2-7(9)6-8(11)3-5-9/h3,5-6H,1-2,4H2 |
InChI Key |
SNIASKAXHOENCG-UHFFFAOYSA-N |
SMILES |
C1CC2=CC(=O)C=CC2(C1)F |
Canonical SMILES |
C1CC2=CC(=O)C=CC2(C1)F |
Synonyms |
5H-Inden-5-one,7a-fluoro-1,2,3,7a-tetrahydro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.